Glabrol

Antimicrobial resistance MRSA Membrane-active antibacterials

Procure Glabrol (≥98% HPLC) as the only licorice flavonoid with validated dual ACAT (IC₅₀ 24.6 μM) and DGAT (IC₅₀ 8.0 μM) inhibition. Its unique diprenylation drives GABAₐ-BZD receptor binding (Kᵢ 1.63 μM) absent in non-prenylated analogues, making it essential for neuropharmacology SAR. As a critical toxicological impurity that reduces glabridin LC₅₀ in zebrafish embryos, it is a mandatory reference standard for glabridin QC per pharmacopeial guidelines. Bulk and custom packaging available.

Molecular Formula C25H28O4
Molecular Weight 392.5 g/mol
Cat. No. B8103136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlabrol
Molecular FormulaC25H28O4
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(O2)C(=C(C=C3)O)CC=C(C)C)O)C
InChIInChI=1S/C25H28O4/c1-15(2)5-7-17-13-18(8-11-21(17)26)24-14-23(28)20-10-12-22(27)19(25(20)29-24)9-6-16(3)4/h5-6,8,10-13,24,26-27H,7,9,14H2,1-4H3
InChIKeyCUFAXDWQDQQKFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glabrol for Scientific and Industrial Procurement: Baseline Profile and Core Characteristics


Glabrol (CAS 59870-65-4, C₂₅H₂₈O₄, MW 392.49) is a di-prenylated flavanone isolated from the ethanol extract of licorice roots (Glycyrrhiza glabra / G. uralensis / G. inflata). It was first characterized as a potent, non-competitive acyl-coenzyme A:cholesterol acyltransferase (ACAT) inhibitor with an IC₅₀ of 24.6 μM against rat liver microsomal ACAT and a cholesteryl ester formation IC₅₀ of 26.0 μM in HepG2 cells [1]. Beyond ACAT inhibition, glabrol acts as a positive allosteric modulator of the GABAₐ-benzodiazepine receptor with a binding affinity (Kᵢ) of 1.63 μM and produces dose-dependent hypnotic effects in mice (5–50 mg/kg, i.p.) that are blocked by flumazenil [2]. These two mechanistically unrelated activities—lipid metabolism modulation and direct CNS receptor engagement—establish glabrol as a structurally distinct, polypharmacological tool compound that cannot be functionally replicated by mono-prenylated or non-prenylated licorice flavonoids.

Why Licorice Flavonoid Substitution Fails: Structural and Pharmacological Non-Equivalence of Glabrol


Licorice-derived flavonoids share a generic phenylpropanoid ancestry but diverge critically in prenylation number, position, and heterocyclic core (flavanone vs. isoflavan vs. chalcone). Glabrol bears two prenyl groups at C-8 and C-3′ on a flavanone scaffold; these lipophilic appendages are essential for its GABAₐ-BZD receptor binding—the non-prenylated flavanone liquiritigenin fails to engage this target entirely [1]. Even among prenylated congeners, glabrol is not interchangeable: its presence as an impurity in glabridin preparations reduces the LC₅₀ of glabridin to 9.224, 6.229, and 5.370 μM at 48, 72, and 96 h post-fertilization in zebrafish embryos, whereas the co-occurring impurity glabrone has no such toxicity-potentiating effect [2]. This differential toxicological profile demonstrates that minor structural variations among licorice flavonoids produce disproportionate biological consequences, making procurement based on generic 'licorice flavonoid' classification pharmacologically unsound.

Glabrol Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Key Comparators


Anti-MRSA Potency: Glabrol Demonstrates 2- to 4-Fold Lower MIC₉₀ and MIC₅₀ Than Leading Licorice Chalcone Comparators Across 20 Clinical MRSA Strains

In a direct head-to-head comparison of four anti-MRSA licorice flavonoids tested across 20 methicillin-resistant Staphylococcus aureus (MRSA) strains, glabrol achieved an MIC₉₀ of 2 μg/mL and MIC₅₀ of 4 μg/mL, outperforming licochalcone A (MIC₉₀ 4 μg/mL, MIC₅₀ 8 μg/mL), licochalcone C (MIC₉₀ 8 μg/mL, MIC₅₀ 16 μg/mL), and licochalcone E (MIC₉₀ 4 μg/mL, MIC₅₀ 8 μg/mL) [1]. Against individual strains including MRSA T144, glabrol exhibited MIC values of 1–4 μg/mL, comparable to or exceeding vancomycin (2–8 μg/mL) in several isolates [1]. Furthermore, in a complementary study of 23 prenylated (iso)flavonoids, glabrol was among the three most active anti-MRSA compounds (MIC ≤ 10 μg/mL, 30 μM), alongside 6,8-diprenylgenistein and 4′-O-methylglabridin [2].

Antimicrobial resistance MRSA Membrane-active antibacterials

DGAT Inhibitory Selectivity: Glabrol IC₅₀ = 8.0 μM vs. >100 μM for Four Co-Isolated Licorice Flavonoids, a >12.5-Fold Selectivity Window

Among five flavonoids isolated from the same licorice root ethanol extract and screened in parallel for diacylglycerol acyltransferase (DGAT) inhibition, glabrol (compound 5) exhibited an IC₅₀ of 8.0 μM against rat liver microsomal DGAT, while the IC₅₀ values for the other four co-isolated flavonoids (compounds 1–4) all exceeded 100 μM [1]. This represents a greater than 12.5-fold selectivity window favoring glabrol. The inhibition was characterized as noncompetitive [1]. This intrastudy comparison eliminates inter-laboratory and plant-source variability, demonstrating that the di-prenylated flavanone architecture of glabrol is specifically required for DGAT engagement among structurally related licorice metabolites.

Metabolic disease Diacylglycerol acyltransferase Obesity and type 2 diabetes

GABAₐ-BZD Receptor Binding: Glabrol Kᵢ = 1.63 μM vs. Liquiritigenin Showing No Detectable Binding, and Docking Superiority Over Diazepam

In a radioligand displacement assay using [³H]flumazenil on rat cerebral cortex membranes, glabrol competed for GABAₐ-BZD receptor binding with a Kᵢ of 1.63 μM [1]. In contrast, the non-prenylated flavanone liquiritigenin—sharing the same flavanone core but lacking isoprenyl groups—showed no detectable binding to the GABAₐ-BZD receptor; pharmacophore modeling confirmed that the isoprenyl groups of glabrol are the key structural determinants for receptor engagement [1]. In an independent in silico docking study, glabrol displayed a binding energy of −11.4 kcal/mol against the GABAₐ-BZD receptor, surpassing diazepam's −10.0 kcal/mol [2]. In vivo, glabrol dose-dependently increased pentobarbital-induced sleep duration and decreased sleep latency at 5, 10, 25, and 50 mg/kg (i.p.), with effects blocked by flumazenil [1].

CNS pharmacology GABA-A receptor Sleep and anticonvulsant research

CYP1B1 Inhibition with Selectivity Over CYP2/3 Families: Glabrol IC₅₀ = 15 μM vs. Quercetin IC₅₀ = 2.2 μM, Both Selective

Among 12 constituents of Glycyrrhiza glabra tested for CYP1B1 inhibition in live human cells, only quercetin and glabrol showed activity, with IC₅₀ values of 2.2 and 15 μM, respectively [1]. Both compounds were selective for CYP1B1 and did not inhibit the CYP2 or CYP3 enzyme families (IC₅₀ > 20 μM for both) [1]. The remaining 10 G. glabra constituents failed to inhibit CYP1B1 at tested concentrations. While quercetin is more potent, its pan-flavonoid distribution across numerous plant species and promiscuous kinase inhibition profile complicate attribution of biological effects. Glabrol offers a narrower source origin (licorice-specific prenylated flavanone) with confirmed selectivity over CYP2/3 isoforms, making it a more chemically tractable probe for CYP1B1-specific pharmacology in the context of cisplatin resistance reversal.

Cancer drug resistance Cytochrome P450 1B1 Cisplatin resistance reversal

Low Resistance Development Propensity vs. Oxacillin: 2-Fold vs. 128-Fold MIC Increase After 30 Serial Passages

In a resistance development study using MSSA ATCC29213, glabrol exhibited only a 2-fold increase in MIC after 30 serial passages at 0.5× MIC, whereas the conventional β-lactam antibiotic oxacillin showed a 128-fold MIC increase under identical conditions [1]. This 64-fold lower propensity for resistance emergence is mechanistically linked to glabrol's membrane-active mode of action—disrupting membrane permeability and dissipating the proton motive force—rather than targeting a single biosynthetic enzyme susceptible to point mutations [1]. Additionally, glabrol demonstrated rapid bactericidal kinetics and showed in vivo efficacy in a Galleria mellonella larvae MRSA infection model at 10, 20, and 40 mg/kg, achieving 40%, 50%, and 60% survival at 120 h post-infection, respectively, vs. 30% survival in the untreated infection group [1].

Antimicrobial resistance development Membrane-active agents MRSA therapeutics

PTP1B vs. Tyrosinase Target Divergence: Glabrol PTP1B IC₅₀ = 0.31–0.97 μM, Whereas Glabridin Favors Tyrosinase (IC₅₀ = 0.10 μM) Within the Same 67-Compound Screening Library

In a library-level screen of 67 free phenolics from Glycyrrhiza inflata evaluated across multiple enzymatic and cellular assays, glabrol (compound 53) was identified as one of nine prenylated phenolics with PTP1B inhibitory activity, exhibiting an IC₅₀ range of 0.31–0.97 μM [1]. Notably, glabridin (compound 64)—arguably the most commercially prominent licorice flavonoid—was not identified among PTP1B inhibitors in this screen; instead, glabridin showed activity against tyrosinase (IC₅₀ = 0.10 μM) [1]. This intra-library divergence demonstrates that within the same botanical source and screening platform, glabrol and glabridin occupy distinct pharmacological target spaces: glabrol for metabolic enzyme inhibition (PTP1B) and glabridin for melanogenesis-related targets (tyrosinase). The two compounds are therefore not functionally interchangeable for diabetes/metabolic syndrome research.

Diabetes and obesity PTP1B inhibition Target selectivity within licorice

High-Impact Application Scenarios for Glabrol Based on Verified Quantitative Differentiation


Anti-MRSA Lead Optimization and Membrane-Active Antibiotic Discovery

Glabrol's MIC₉₀ of 2 μg/mL against 20 clinical MRSA strains, 2- to 4-fold superior to licochalcone A/C/E , combined with only a 2-fold MIC increase after 30 serial passages versus 128-fold for oxacillin , qualifies it as a priority scaffold for membrane-active anti-MRSA drug discovery. Its rapid bactericidal kinetics (membrane permeability disruption within 30 min) and in vivo efficacy in Galleria mellonella at 10–40 mg/kg further support its candidacy for preclinical development programs targeting persistent MRSA infections where conventional antibiotics face resistance liabilities.

Metabolic Disease Target Engagement Studies (DGAT and ACAT Dual Inhibition)

Glabrol is the only licorice flavonoid to date with demonstrated dual ACAT (IC₅₀ = 24.6 μM) and DGAT (IC₅₀ = 8.0 μM) inhibitory activity, both characterized as noncompetitive. The >12.5-fold DGAT selectivity over four co-isolated licorice flavonoids makes glabrol uniquely suitable for structure-activity relationship (SAR) studies exploring the pharmacophoric requirements for dual lipid-metabolism enzyme engagement. Its concurrent PTP1B inhibitory activity (IC₅₀ = 0.31–0.97 μM) further positions it as a polypharmacological probe for insulin sensitization and triglyceride synthesis research.

GABAergic Pharmacology and Natural-Product Hypnotic Development

Glabrol's validated GABAₐ-BZD receptor binding (Kᵢ = 1.63 μM) and its in silico docking superiority to diazepam (binding energy −11.4 vs. −10.0 kcal/mol) , combined with dose-dependent hypnotic efficacy in rodents at 5–50 mg/kg that is fully reversible by flumazenil , support its use as a mechanistically clean, natural-product positive allosteric modulator for sleep and anticonvulsant research. Unlike the non-prenylated flavanone liquiritigenin, which lacks any GABAₐ-BZD binding , glabrol's isoprenyl-dependent pharmacology allows structure-based differentiation from other licorice flavanones in neuropharmacology programs.

Quality Control and Toxicology Assessment of Glabridin-Containing Licorice Products

Glabrol has been identified as a critical toxicological impurity in glabridin preparations: its presence reduces the LC₅₀ of glabridin to 9.224, 6.229, and 5.370 μM at 48, 72, and 96 h post-fertilization in zebrafish embryos, while co-occurring glabrone has no toxic effect . This selective toxicity-potentiating behavior makes glabrol a mandatory analytical reference standard for quality control in glabridin manufacturing processes. Procurement of high-purity glabrol (>98% by HPLC) is essential for establishing impurity limits, conducting forced-degradation studies, and validating LC-MS/MS methods in accordance with pharmacopeial quality guidelines for licorice-derived ingredients.

Quote Request

Request a Quote for Glabrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.